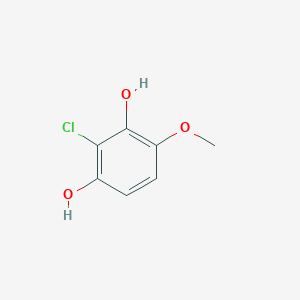

2-Chloro-4-methoxybenzene-1,3-diol

Vue d'ensemble

Description

2-Chloro-4-methoxybenzene-1,3-diol, also known as chlororesorcinol, is a synthetic organic compound that belongs to the class of halogenated phenols. It is commonly used for research and development purposes .

Molecular Structure Analysis

The molecular formula of this compound is C7H7ClO3 . The molecular weight is 174.58 g/mol . The structure can be represented by the SMILES notation as ClC=1C(O)=CC=C(OC)C1O .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s worth noting that benzylic halides typically react via an SN2 pathway for primary halides, and via an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 287.9±35.0 °C at 760 mmHg . The compound has a molar refractivity of 41.6±0.3 cm3, and a polar surface area of 50 Å2 .Applications De Recherche Scientifique

Synthesis and Kinetic Studies

- Synthesis and Kinetic Analysis : The study by Wang et al. (2010) explores the synthesis and kinetics of dichloro-methoxybenzenes, including 2-Chloro-4-methoxybenzene-1,3-diol. This research is significant in understanding the reaction mechanisms and kinetics in the synthesis of such compounds.

Electrochemical Reduction Studies

- Electrochemical Properties and Reduction : The electrochemical reduction of similar methoxybenzene compounds has been investigated in the study by Peverly et al. (2014). This research contributes to the understanding of the electrochemical behavior of methoxybenzene derivatives, including this compound.

Reactivity in Disinfection Byproduct Formation

- Role in Disinfection Byproduct Formation : Sivey and Roberts (2012) examined the reactivity of free chlorine constituents towards aromatic ethers, including methoxybenzenes. Their findings, detailed in their paper here, help in understanding how compounds like this compound react in water treatment processes and contribute to disinfection byproduct formation.

Environmental Pollutant Degradation

- Degradation of Environmental Pollutants : Research by McGuire and Peters (2016) investigates the electrochemical reduction of methoxychlor, a compound similar to this compound. This study is relevant in understanding how such compounds can be degraded, particularly in environmental contexts.

Formation of Volatile Compounds in Grains

- Volatile Compound Formation in Food : The formation of volatile methoxybenzene compounds in grains, as studied by Seitz and Ram (2000), provides insight into how derivatives of methoxybenzene, like this compound, might contribute to off-odors in food products.

Sunscreen Agent Degradation

- Degradation in Sunscreen Agents : Gackowska et al. (2015) discuss the degradation path of sunscreen active ingredients, including compounds similar to this compound. Their findings, available here, shed light on how such compounds degrade and interact with other chemicals in products like sunscreens.

Catalytic Reduction Studies

- Catalytic Reduction Research : The catalytic reduction of methoxychlor, a related compound to this compound, has been explored by McGuire et al. (2016). This study provides insights into the catalytic processes involving methoxybenzene derivatives.

Proton Acceptance in Hydrogen Bonds

- Hydrogen Bond Acceptance : The role of the methoxy group as a proton acceptor in hydrogen bonds, as explored by Palusiak and Grabowski (2002), is pertinent to understanding the chemical behavior of compounds like this compound in various molecular interactions.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to target proteins like biphenyl-2,3-diol 1,2-dioxygenase . The role of these proteins is often to catalyze specific biochemical reactions within the cell.

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

2-Chloro-4-methoxybenzene-1,3-diol has been associated with antimicrobial, antitumor, and anti-inflammatory activities. It exhibits strong antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against yeasts and molds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s important to prevent the chemical from entering drains as it could harm the environment . Moreover, research should focus on developing safer and more environmentally friendly synthetic methods.

Propriétés

IUPAC Name |

2-chloro-4-methoxybenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLKEIPUAOSBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535094 | |

| Record name | 2-Chloro-4-methoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81742-06-5 | |

| Record name | 2-Chloro-4-methoxybenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

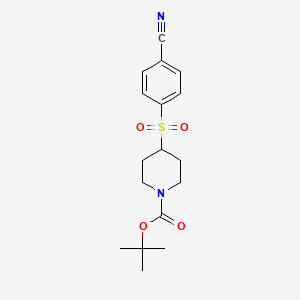

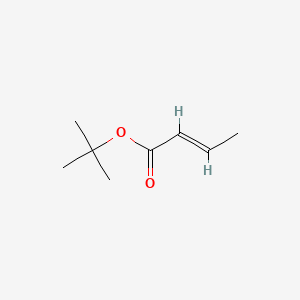

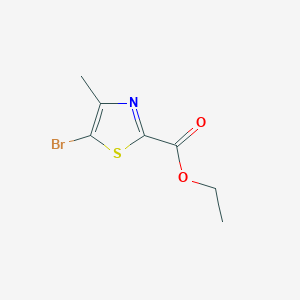

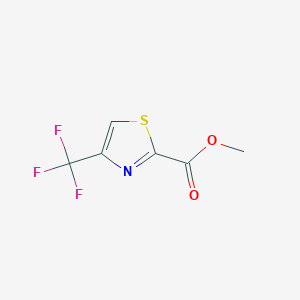

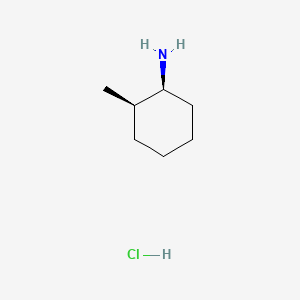

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)

![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)